

A Spectroscopic Comparison of 2-Iodo-5-methoxybenzoic Acid and Its Derivatives

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Compound of Interest

Compound Name: **2-Iodo-5-methoxybenzoic acid**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2-Iodo-5-methoxybenzoic acid** and its derivatives, specifically the methyl ester and the N-isopropyl amide. The following sections present a summary of their key spectroscopic data, detailed experimental protocols for the analyses, and a visual representation of the general spectroscopic workflow. This information is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the available experimental spectroscopic data for **2-Iodo-5-methoxybenzoic acid** and its derivatives. Please note that a complete experimental dataset was not available in the public domain at the time of this compilation. Missing data points are indicated as "Not available."

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm
2-Iodo-5-methoxybenzoic acid	Not available	Not available
Methyl 2-iodo-5-methoxybenzoate	Not available	Not available
2-Iodo-N-isopropyl-5-methoxybenzamide[1][2][3]	CDCl ₃	7.68 (d, J=8.6 Hz, 1H), 6.96 (d, J=2.9 Hz, 1H), 6.68 (dd, J=8.6, 2.9 Hz, 1H), 5.61 (br d, J=6.3 Hz, 1H), 4.34–4.24 (m, 1H), 3.80 (s, 3H), 1.29 (d, J=6.3 Hz, 6H)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm
2-Iodo-5-methoxybenzoic acid	Not available	Not available
Methyl 2-iodo-5-methoxybenzoate	Not available	Not available
2-Iodo-N-isopropyl-5-methoxybenzamide[1][2][3]	CDCl ₃	168.2, 159.7, 143.2, 140.4, 117.6, 114.0, 80.6, 55.5, 42.2, 22.6

Table 3: IR Spectroscopic Data

Compound	Technique	Key Vibrational Frequencies (cm ⁻¹)
2-Iodo-5-methoxybenzoic acid	Not available	Not available
Methyl 2-iodo-5-methoxybenzoate	Not available	Not available
2-Iodo-N-isopropyl-5-methoxybenzamide[2]	KBr	3278, 2972, 1640, 1584, 1542, 1468, 1391, 1351, 1312, 1278, 1262, 1236, 1146, 1114, 1041, 1012, 927, 867, 816, 798, 714

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M] ⁺ or [M-H] ⁻ (m/z)
2-Iodo-5-methoxybenzoic acid	ESI ⁻	Predicted: 276.93672
Methyl 2-iodo-5-methoxybenzoate	Not available	Not available
2-Iodo-N-isopropyl-5-methoxybenzamide[1][2]	EI-HRMS	Calculated for C ₁₁ H ₁₄ INO ₂ : 319.0070, Found: 319.0060

Table 5: UV-Vis Spectroscopic Data

Compound	Solvent	λmax (nm)
2-Iodo-5-methoxybenzoic acid	Not available	Not available
Methyl 2-iodo-5-methoxybenzoate	Not available	Not available
2-Iodo-N-isopropyl-5-methoxybenzamide	Not available	Not available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- **Instrumentation:** A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- ^1H NMR Data Acquisition:
 - A sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.
 - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - A relaxation delay of 1-2 seconds is used between scans.
- ^{13}C NMR Data Acquisition:
 - A larger number of scans (typically 128 or more) is required due to the lower natural abundance of ^{13}C .
 - Proton decoupling is used to simplify the spectrum and improve sensitivity.
 - The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- **Data Processing:** The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2. Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm^{-1}).

3. Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization:
 - Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing fragmentation. This is a "hard" ionization technique useful for structural elucidation.
 - Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed through a charged capillary, producing protonated ($[\text{M}+\text{H}]^+$) or deprotonated ($[\text{M}-\text{H}]^-$) molecular ions. This is a "soft" ionization technique that often keeps the molecular ion intact.
- Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or hybrid).

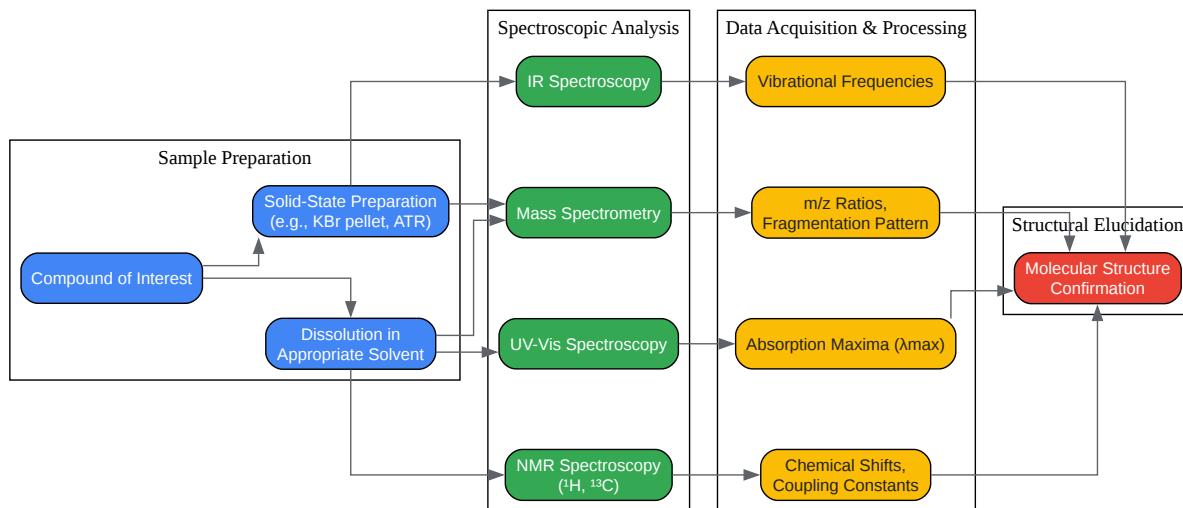
- Data Acquisition: The instrument scans a range of mass-to-charge ratios (m/z) to detect the ions produced.
- Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular weight and fragmentation pattern can be used to identify the compound.

4. UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition: A baseline spectrum of the solvent is recorded in both the sample and reference cuvettes. The sample solution is then placed in the sample cuvette, and the absorbance is measured over a specific wavelength range (typically 200-400 nm for aromatic compounds).
- Data Analysis: The resulting spectrum shows absorbance as a function of wavelength. The wavelength of maximum absorbance (λ_{max}) is a characteristic property of the compound.

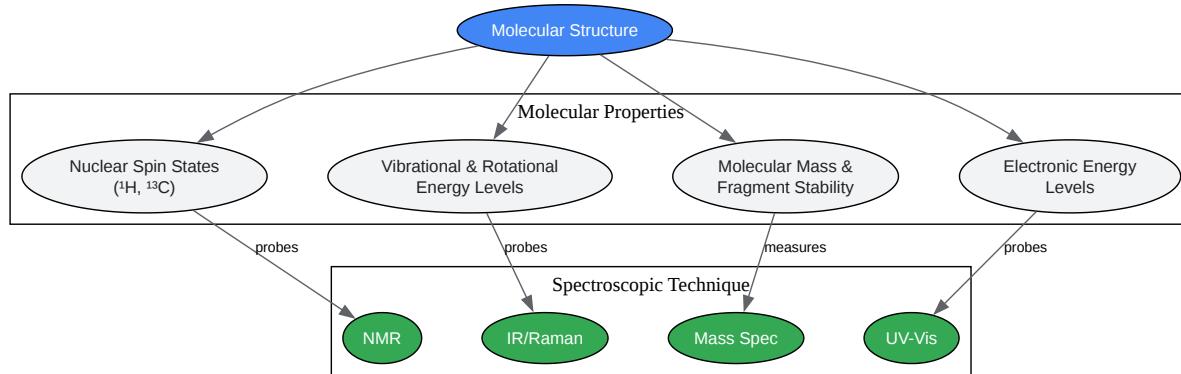
Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of how spectroscopic data relates to molecular structure.



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Caption: General workflow for the spectroscopic analysis of organic compounds.



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